(7-bromo-2H-1,3-benzodioxol-5-yl)methanamine is a chemical compound that belongs to the class of benzodioxoles, which are characterized by a fused dioxole ring structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. It is classified as an amine due to the presence of the methanamine functional group, which can participate in various chemical reactions and biological interactions.
The compound is derived from 1,3-benzodioxole, a bicyclic compound known for its diverse biological activities. The bromination at the 7-position enhances its reactivity, making it suitable for further synthetic modifications. The classification of this compound falls under organic compounds, specifically as a substituted benzodioxole and an amine.
The synthesis of (7-bromo-2H-1,3-benzodioxol-5-yl)methanamine typically involves:
The molecular formula of (7-bromo-2H-1,3-benzodioxol-5-yl)methanamine is with a molecular weight of approximately 231.05 g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | C8H8BrO3 |
Molecular Weight | 231.05 g/mol |
IUPAC Name | (7-bromo-2H-1,3-benzodioxol-5-yl)methanamine |
InChI Key | VCEFDAVVXKXXNL-UHFFFAOYSA-N |
Canonical SMILES | C1OC2=C(O1)C(=CC(=C2)C(N)Br)O |
(7-bromo-2H-1,3-benzodioxol-5-yl)methanamine can undergo several chemical reactions:
These reactions often require specific reagents and conditions:
The mechanism of action for (7-bromo-2H-1,3-benzodioxol-5-yl)methanamine largely depends on its application in biological systems:
The stability of this compound under various conditions (heat, light) should be evaluated during storage and handling.
The potential applications of (7-bromo-2H-1,3-benzodioxol-5-yl)methanamine include:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1